molecular formula C20H24N4O5 B6541759 ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperazine-1-carboxylate CAS No. 1060179-16-9

ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B6541759
CAS No.: 1060179-16-9
M. Wt: 400.4 g/mol
InChI Key: HIYQZUZGTUMBQI-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N4O5 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.17466988 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The piperazine ring contributes to its pharmacological properties.
  • Substituents : The presence of the 4-(4-methoxyphenyl) and 6-oxo-1,6-dihydropyrimidin moieties are crucial for its activity.

Molecular Formula

The molecular formula is C19H24N4O4C_{19}H_{24}N_4O_4, with a molecular weight of approximately 368.42 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. The mechanism often involves:

  • Inhibition of Cell Proliferation : This compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Pathways : It is believed to interact with pathways such as the PI3K/Akt and MAPK signaling pathways, which are critical in cancer cell survival and growth .

Antimicrobial Activity

Studies have shown that derivatives of similar structures can display antimicrobial properties against various pathogens. This includes:

  • Bacterial Inhibition : Compounds have demonstrated activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives exhibit antifungal properties, making them candidates for treating infections caused by fungi .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antitumor Efficacy :
    • A study involving synthesized derivatives showed significant cytotoxicity against various human cancer cell lines, including HepG2 and MCF7. The results indicated a dose-dependent response, suggesting potential for therapeutic applications .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli. This highlights the compound's potential as an antimicrobial agent .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerHepG2, MCF7Induction of apoptosis; cell cycle arrest
AntimicrobialStaphylococcus aureusDisruption of cell wall synthesis
AntimicrobialEscherichia coliInhibition of protein synthesis

Properties

IUPAC Name

ethyl 4-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-3-29-20(27)23-10-8-22(9-11-23)19(26)13-24-14-21-17(12-18(24)25)15-4-6-16(28-2)7-5-15/h4-7,12,14H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYQZUZGTUMBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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